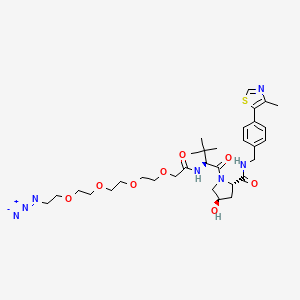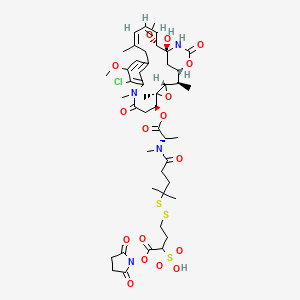
AZ505 ditrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ505 ditrifluoroacetate involves multiple steps, including the formation of the benzooxazinone group, the cyclohexyl group, and the dichlorophenethyl group. These groups interact with different domains of SMYD2, contributing to the compound’s inhibitory activity . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with ultrasonic assistance to enhance solubility .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is typically produced in bulk quantities, with careful control of reaction conditions to ensure high purity and yield. The final product is often stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: AZ505 ditrifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups. It does not readily undergo oxidation or reduction under standard laboratory conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents like DMSO and ethanol. The reactions are often carried out at controlled temperatures, with ultrasonic assistance to enhance solubility and reaction rates .
Major Products: The major products formed from the reactions of this compound are typically derivatives that retain the core structure of the compound, with modifications to the functional groups .
Scientific Research Applications
AZ505 ditrifluoroacetate has a wide range of applications in scientific research:
Mechanism of Action
AZ505 ditrifluoroacetate exerts its effects by selectively inhibiting the enzymatic activity of SMYD2. The compound binds to the peptide binding groove of SMYD2, competing with peptide substrates and preventing the methylation of lysine residues on target proteins . This inhibition disrupts the normal function of SMYD2, leading to changes in gene expression and cellular processes .
Comparison with Similar Compounds
SMYD3 Inhibitors: Compounds like BCI-121 and EPZ031686 inhibit SMYD3, another member of the SMYD family, but with different selectivity and potency.
DOT1L Inhibitors: Compounds such as EPZ004777 target DOT1L, a histone methyltransferase involved in leukemia.
EZH2 Inhibitors: Tazemetostat is an example of an EZH2 inhibitor used in the treatment of certain cancers.
Uniqueness of AZ505 Ditrifluoroacetate: this compound is unique due to its high selectivity for SMYD2 over other histone methyltransferases. This selectivity is attributed to the specific interactions of its functional groups with the lysine-binding channel and peptide binding groove of SMYD2 . The compound’s ability to inhibit SMYD2 with an IC50 value of 0.12 micromolar makes it a valuable tool in epigenetic research and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSXVZCRINTGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Cl2F6N4O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)




